molecular formula C8H7BFNO2 B15070985 (6-Fluoro-1H-indol-3-yl)boronic acid CAS No. 1613450-39-7

(6-Fluoro-1H-indol-3-yl)boronic acid

Cat. No.: B15070985
CAS No.: 1613450-39-7
M. Wt: 178.96 g/mol
InChI Key: VIEOMWAQBPBLGT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (6-Fluoro-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-fluoroindole using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium acetate, and at elevated temperatures. Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency .

Chemical Reactions Analysis

(6-Fluoro-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (6-Fluoro-1H-indol-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The molecular targets and pathways involved depend on the specific application and the structure of the boronic acid derivative.

Properties

CAS No.

1613450-39-7

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

IUPAC Name

(6-fluoro-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C8H7BFNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11-13H

InChI Key

VIEOMWAQBPBLGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC2=C1C=CC(=C2)F)(O)O

Origin of Product

United States

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